(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide
Description
The compound "(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide" is a chiral hydrazide derivative featuring a 1,2,4-triazin-6-yl core substituted with a 3-methylbenzylidene group. Its structure includes:
- An (S)-configured propanehydrazide backbone at the 2-position, introducing stereochemical specificity.
- A 3-methylbenzylidene substituent, which influences lipophilicity and electronic interactions.
This compound is hypothesized to exhibit bioactivity in enzyme inhibition or receptor modulation due to the triazinone core’s ability to mimic peptide bonds or engage in hydrogen bonding.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-methylphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-8-4-3-5-10(6-8)7-15-19-12(21)9(2)16-11-13(22)17-14(23)20-18-11/h3-7,9H,1-2H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDJKFGRFKFTBO-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C(C)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C(C)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Substitutions
-
Initial Chlorination : Cyanuric chloride reacts with ammonia or primary amines at 0–5°C in anhydrous acetone to form 2,4-dichloro-6-substituted-1,3,5-triazine derivatives.
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Hydrazination : The dichloro intermediate undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux (4–6 hours), yielding 2,4-dihydrazino-6-substituted-1,3,5-triazine.
Condensation with 3-Methylbenzaldehyde
The benzylidene group is introduced via a Schiff base reaction, leveraging aldehyde-hydrazine condensation.
Reaction Protocol
Table 3: Benzylidene Condensation Parameters
FTIR analysis reveals imine C=N stretches at 1600–1650 cm, while -NMR confirms aromatic proton integration.
Industrial-Scale Purification and Characterization
Crystallization and Filtration
The final compound is isolated via filtration or centrifugation from cooled ethanol, achieving >95% purity. Industrial processes emphasize solvent recovery (e.g., toluene distillation) to reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while reduction could lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazine moiety exhibit notable antimicrobial properties. Specifically, derivatives of (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide have been evaluated for their efficacy against various bacterial strains and fungi. Studies show that modifications in the hydrazide group can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research suggests that the triazine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, in vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by targeting the mitochondrial pathway of apoptosis .
Agricultural Applications
Herbicidal Activity
The triazine ring system is known for its herbicidal properties. Compounds similar to (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide have been tested for their effectiveness as herbicides in controlling broadleaf weeds in crops. Field trials have shown promising results in reducing weed biomass without adversely affecting crop yield .
Pesticide Development
Additionally, derivatives of this compound are being explored as potential pesticides. Their ability to disrupt metabolic processes in pests makes them candidates for developing new environmentally friendly pest control agents. Research indicates that these compounds can be effective against common agricultural pests while being less toxic to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide is being studied for its potential use in polymer synthesis. The unique properties of the triazine structure allow it to serve as a monomer or cross-linking agent in the production of high-performance polymers with enhanced thermal and mechanical properties .
Summary of Research Findings
Mechanism of Action
The mechanism of action of (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-(3-methylbenzylidene)propanehydrazide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Comparative Insights
In contrast, references a 1,2,4-triazin-3,5-diol variant, which may exhibit altered reactivity due to reduced electron deficiency .
This stereochemistry could enhance target selectivity in chiral environments (e.g., enzyme active sites) .
4-Trifluoromethylbenzylidene (–2): The electron-withdrawing CF3 group increases lipophilicity and metabolic stability but may reduce solubility. This group is common in drug design for its resistance to oxidative metabolism . 4-Methoxybenzylidene (): The para-methoxy group introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce CNS penetration .
Synthetic Accessibility :
- The trifluoromethyl group in –2 requires specialized fluorination techniques, increasing synthetic complexity. In contrast, the target compound’s methyl group is synthetically straightforward, favoring scalability .
Stability Considerations: The triazinone core in all compounds is susceptible to hydrolysis under acidic or basic conditions. However, the electron-withdrawing CF3 groups in –2 may stabilize the core against nucleophilic attack compared to the target compound’s methyl group .
Research Findings and Implications
While explicit pharmacological data are unavailable in the provided evidence, structural analysis suggests:
- The target compound’s balanced lipophilicity (due to 3-methyl substitution) may optimize bioavailability compared to highly lipophilic CF3 analogs.
- Its (S)-configuration could confer enantioselective interactions, a critical factor in drug development.
- Further studies should prioritize in vitro enzyme assays (e.g., dihydrofolate reductase inhibition) and ADMET profiling to validate these hypotheses.
Biological Activity
(S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide is a compound that has garnered attention for its potential biological activities. The triazine moiety in this compound is known for various pharmacological properties, including antioxidant and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Contains a triazine ring which is significant in medicinal chemistry.
- The hydrazide functional group contributes to its reactivity and potential biological activity.
Antioxidant Activity
Research has demonstrated that compounds containing triazine rings exhibit notable antioxidant properties. For instance, studies have shown that similar triazine derivatives can significantly scavenge free radicals and reduce oxidative stress markers in vitro.
Table 1: Antioxidant Activity Comparison
| Compound | % Inhibition at 60 min | EC50 (μM) |
|---|---|---|
| Trolox | 41.49 | 178.33 |
| Ascorbic Acid | 31.07 | 147.47 |
| Triazine Derivative | 73.44 - 87.09 | 17.16 - 27.78 |
This data suggests that the triazine derivatives may be more effective than standard antioxidants like Trolox and ascorbic acid at comparable concentrations .
Anti-inflammatory Activity
Similar compounds have shown promising results in reducing inflammation. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study:
A study involving a series of isoxazole derivatives indicated that modifications to the triazine structure could enhance COX-2 selectivity and potency . This suggests that (S)-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)propanehydrazide may exhibit similar anti-inflammatory properties.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interfere with oxidative stress pathways and modulate inflammatory responses. The presence of electron-withdrawing groups enhances the electron delocalization in the molecule, which is crucial for its reactivity with free radicals .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves three sequential steps:
- Triazine ring formation : Cyclization of precursors (e.g., cyanoguanidine derivatives) under acidic or basic conditions at 60–80°C .
- Benzylidene group attachment : Condensation with 3-methylbenzaldehyde in ethanol or methanol under reflux (4–6 hours), monitored by TLC .
- Hydrazide formation : Reaction with hydrazine hydrate at room temperature, followed by recrystallization from ethanol for purification . Optimization includes using catalysts (e.g., p-toluenesulfonic acid) for condensation efficiency and solvent selection (e.g., DMF for solubility) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- FTIR : Confirms hydrazide (C=O at ~1650 cm⁻¹) and triazine (N-H stretching at ~3200 cm⁻¹) functionalities .
- NMR (¹H/¹³C ): Identifies stereochemistry (S-configuration) via coupling constants and aromatic proton shifts (e.g., benzylidene protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : Validates molecular weight (316.32 g/mol) and fragmentation patterns .
Q. What initial biological assays are recommended for evaluating its activity?
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 14 days .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Variations : Modify the benzylidene group (e.g., electron-withdrawing substituents like -CF₃ or -NO₂) and triazine ring substituents .
- Assays : Compare MIC values, enzyme inhibition (e.g., dihydrofolate reductase for antimicrobial SAR), and molecular docking to predict binding affinities .
Q. How to resolve contradictions in reported biological data (e.g., variable MIC values)?
- Standardization : Use CLSI guidelines for antimicrobial assays and validate cell lines for cytotoxicity .
- Control experiments : Include reference compounds (e.g., ciprofloxacin) and replicate studies across independent labs .
Q. What computational strategies predict its mechanism of action?
- Molecular docking : Simulate interactions with bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. How to improve yield in multi-step synthesis?
- Stepwise optimization : Employ DoE (Design of Experiments) for critical parameters (temperature, solvent ratio) .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) for condensation efficiency .
Q. What strategies evaluate its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
